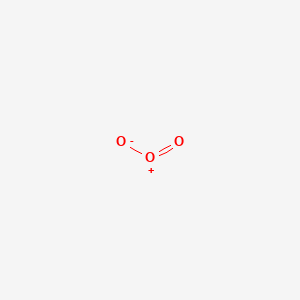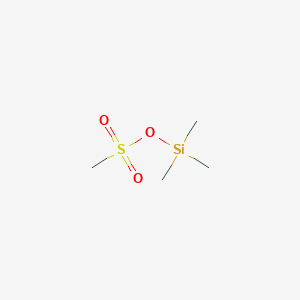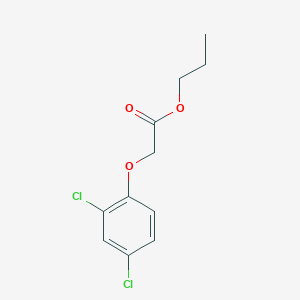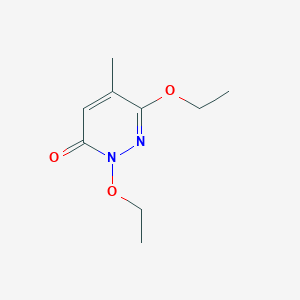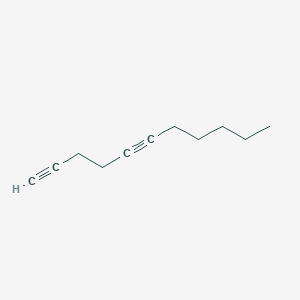
1,1-二氯-1,2-二氟乙烷
描述
科学研究应用
1,1-Dichloro-1,2-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in analytical chemistry.
Biology: Its properties as a refrigerant make it useful in biological sample preservation.
Medicine: It is used in the production of certain pharmaceuticals.
Industry: It is widely used in refrigeration and air-conditioning systems.
作用机制
Target of Action
1,1-Dichloro-1,2-difluoroethane, also known as R-132c or HCFC-132b , is a hydrochlorofluorocarbon . It is chemically inert in many situations
Mode of Action
The compound can react violently with strong reducing agents such as very active metals and active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature . With acids, toxic gases may be released .
Biochemical Pathways
It is known that the compound is an intermediate during the production of hfc-134a .
Pharmacokinetics
It is known to be a volatile derivative of ethane , suggesting that it may be rapidly absorbed and distributed in the body following inhalation.
Result of Action
It is known to be chemically inert in many situations
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-1,2-difluoroethane. For instance, it can react violently with strong reducing agents and suffer oxidation with strong oxidizing agents . Extremes of temperature can also affect its stability . Furthermore, it has been detected in the atmosphere at concentrations of up to 0.17 parts per trillion, probably because of its use during the production of other chemicals . Most emissions seem to come from East Asia .
生化分析
Biochemical Properties
It is known to be chemically inert in many situations, suggesting that it may not readily interact with enzymes, proteins, and other biomolecules .
Cellular Effects
Its chemical inertness suggests that it may not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to be chemically inert, suggesting that it may be stable and not degrade over time .
Metabolic Pathways
Given its chemical inertness, it may not interact with enzymes or cofactors, or significantly affect metabolic flux or metabolite levels .
Transport and Distribution
Its chemical inertness suggests that it may not interact with transporters or binding proteins, or significantly affect its localization or accumulation .
Subcellular Localization
Given its chemical inertness, it may not be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
1,1-Dichloro-1,2-difluoroethane can be synthesized through various methods. One common synthetic route involves the reaction of vinylidene chloride with anhydrous hydrogen fluoride (HF) under controlled conditions . Industrial production methods typically involve the use of specialized reactors and fractional distillation to purify the compound .
化学反应分析
1,1-Dichloro-1,2-difluoroethane is chemically inert in many situations but can undergo several types of reactions:
Oxidation: It can be oxidized by strong oxidizing agents under extreme conditions.
Reduction: It can react violently with strong reducing agents such as active metals.
Substitution: With acids, toxic gases may be released.
Common reagents used in these reactions include strong oxidizing agents, active metals, and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1,1-Dichloro-1,2-difluoroethane can be compared with other similar compounds such as:
- 1,2-Dichloro-1,2-difluoroethane (R-132)
- 1,1-Dichloro-2,2-difluoroethane (R-132a)
- 1,2-Dichloro-1,1-difluoroethane (R-132b)
These compounds share similar chemical structures but differ in their physical properties and specific applications. The uniqueness of 1,1-dichloro-1,2-difluoroethane lies in its specific use as a refrigerant and its regulatory status due to its ozone-depleting potential .
属性
IUPAC Name |
1,1-dichloro-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQOUHIUUREZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073278 | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1842-05-3 | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


